Gemfibrozilo 1-O-beta-Glucurónido
Descripción general
Descripción
Gemfibrozil 1-O-beta-glucuronide is a major metabolite of gemfibrozil . It is formed when gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 . It is an inhibitor of the cytochrome P450 (CYP) isoform CYP2C8 .
Synthesis Analysis
Gemfibrozil 1-O-beta-glucuronide is formed when gemfibrozil undergoes glucuronidation . The reactivity of gemfibrozil glucuronide has been studied, and it has been found that gemfibrozil forms covalently bound protein adducts in vivo .Molecular Structure Analysis
The molecular structure of Gemfibrozil 1-O-beta-Glucuronide is complex. It is a metabolite of Gemfibrozil and is a potent and competitive P450 (CYP) isoform CYP2C8 inhibitor .Chemical Reactions Analysis
Gemfibrozil 1-O-beta-glucuronide is a major metabolite of the antihyperlipidemic drug gemfibrozil and is a mechanism-based inhibitor of P450 2C8 . It has been found that human liver microsomes and recombinant CYP2C8 both convert gemfibrozil glucuronide to a hydroxylated metabolite .Physical and Chemical Properties Analysis
Gemfibrozil 1-O-beta-Glucuronide has a molecular weight of 426.46 . It is a white to yellow solid . It is slightly soluble in methanol .Aplicaciones Científicas De Investigación
- Gemfibrozilo 1-O-β-Glucurónido es un metabolito activo del gemfibrozilo. Los investigadores lo utilizan para estudiar la cinética química, el metabolismo y la depuración del propio gemfibrozilo .
- Los datos de inhibición in vitro para gemfibrozilo y Gem-Glu (Gemfibrozilo 1-O-β-Glucurónido) se han utilizado para evaluar su impacto en la farmacocinética de otros fármacos, incluidos rosiglitazona, pioglitazona, cerivastatina y repaglinida .
- Gemfibrozilo 1-O-β-Glucurónido se forma a través de la glucuronidación, una vía metabólica común de fase II. Comprender su formación y reactividad proporciona información sobre el metabolismo de los fármacos .
- Cabe destacar que el glucurónido de acilo de gemfibrozilo (el compuesto original) es un inactivador conocido basado en el mecanismo del citocromo P450 (CYP) 2C8, que afecta el metabolismo de varios fármacos .
- Los investigadores investigan el papel de la glucuronidación en la depuración de fármacos utilizando Gemfibrozilo 1-O-β-Glucurónido como compuesto modelo. Esto arroja luz sobre la importancia de las enzimas glucuronosiltransferasas en el metabolismo de los fármacos .
- Gemfibrozilo 1-O-β-Glucurónido inhibe competitivamente CYP2C8, una enzima importante involucrada en el metabolismo de los fármacos. Sus efectos inhibitorios afectan la farmacocinética de otros fármacos .
- Los investigadores han explorado si el glucurónido de gemfibrozilo forma adctos de proteína unidos covalentemente in vivo. Comprender este proceso es crucial para evaluar la posible toxicidad de los fármacos .
Farmacocinética e Interacciones con Fármacos
Papel en el Metabolismo de Fármacos
Estudios de Glucuronidación
Inhibición Enzimática e Interacciones Fármaco-Fármaco
Unión Covalente y Formación de Adctos de Proteína
Mecanismo De Acción
Target of Action
Gemfibrozil 1-O-beta-Glucuronide, a metabolite of Gemfibrozil, is a potent and competitive inhibitor of the P450 (CYP) isoform CYP2C8 . It also inhibits the organic anion transporting polypeptide 1B1 (OATP1B1) . These targets play crucial roles in drug metabolism and transport, respectively.
Mode of Action
Gemfibrozil 1-O-beta-Glucuronide interacts with its targets, CYP2C8 and OATP1B1, leading to their inhibition. As a competitive inhibitor of CYP2C8, it binds to the active site of the enzyme, preventing other substrates from interacting with the enzyme . The inhibition of OATP1B1 affects the cellular uptake of certain drugs .
Biochemical Pathways
Gemfibrozil 1-O-beta-Glucuronide affects the metabolic pathways mediated by CYP2C8 and the transport pathways mediated by OATP1B1. CYP2C8 is involved in the metabolism of various drugs, and its inhibition can lead to increased plasma concentrations of these drugs, potentially enhancing their therapeutic effects or adverse reactions . OATP1B1 is involved in the hepatic uptake of various drugs, and its inhibition can affect the distribution and elimination of these drugs .
Pharmacokinetics
Gemfibrozil 1-O-beta-Glucuronide is formed when Gemfibrozil undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 .
Result of Action
The inhibition of CYP2C8 by Gemfibrozil 1-O-beta-Glucuronide can lead to drug-drug interactions, as it can affect the metabolism of drugs that are substrates of CYP2C8 . Similarly, the inhibition of OATP1B1 can affect the pharmacokinetics of drugs that are substrates of this transporter .
Action Environment
The action of Gemfibrozil 1-O-beta-Glucuronide can be influenced by various factors. For instance, the extent of glucuronidation of Gemfibrozil to form Gemfibrozil 1-O-beta-Glucuronide can be affected by the expression and activity of UGT2B7 . Additionally, factors that affect the expression and activity of CYP2C8 and OATP1B1 can influence the inhibitory effects of Gemfibrozil 1-O-beta-Glucuronide on these targets .
Safety and Hazards
Direcciones Futuras
Gemfibrozil 1-O-beta-Glucuronide is a potent and competitive P450 (CYP) isoform CYP2C8 inhibitor . Future research could focus on elucidating the binding and orientation of gemfibrozil acyl glucuronide and clopidogrel acyl glucuronide in the active site near heme that contributes to the inhibition and inactivation of CYP2C8 .
Análisis Bioquímico
Biochemical Properties
Gemfibrozil 1-O-beta-Glucuronide is a potent and competitive inhibitor of the cytochrome P450 (CYP) isoform CYP2C8 . The IC50 value, which measures the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 4.07 μM .
Cellular Effects
Gemfibrozil 1-O-beta-Glucuronide significantly inhibits the organic anion transporting polypeptide 2 (OATP2/OATP1B1)-mediated uptake of certain drugs . It also inhibits CYP2C8-mediated metabolism of certain drugs . These interactions can lead to clinically significant drug-drug interactions .
Molecular Mechanism
The molecular mechanism of action of Gemfibrozil 1-O-beta-Glucuronide involves its binding to the active site of CYP2C8, leading to the inhibition of this enzyme . This interaction is selective and time-dependent, resulting in the inactivation of CYP2C8 .
Temporal Effects in Laboratory Settings
The effects of Gemfibrozil 1-O-beta-Glucuronide are time-dependent, with its inhibitory action on CYP2C8 increasing over time
Metabolic Pathways
Gemfibrozil 1-O-beta-Glucuronide is involved in the metabolic pathway of gemfibrozil, a process mediated by UGT2B7 and other UGT enzymes . It inhibits the CYP2C8 enzyme, affecting the metabolism of certain drugs .
Transport and Distribution
Gemfibrozil 1-O-beta-Glucuronide is taken up by the organic anion transporting polypeptide 1B1 (OATP1B1) in certain human cells . It inhibits the cellular uptake of certain drugs in cells expressing OATP1B1 .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMNXSKEVNPQOK-LVEJAMMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919591 | |
Record name | 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91683-38-4 | |
Record name | Gemfibrozil 1-O-acylglucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091683384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gemfibrozil-acyl-beta-D-glucuronide min. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEMFIBROZIL 1-O-.BETA.-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954F30WZ3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-O-Gemfibrozil-beta-D-glucuronide in drug metabolism?
A1: 1-O-Gemfibrozil-beta-D-glucuronide (GG) is a key metabolite of gemfibrozil, a fibrate drug used to lower lipid levels. It's formed through glucuronidation, a common metabolic pathway in the liver. While generally considered a detoxification process, glucuronidation can sometimes lead to reactive metabolites like acyl glucuronides. GG is an example of such a metabolite. [, ]
Q2: Does 1-O-Gemfibrozil-beta-D-glucuronide interact with any specific proteins?
A2: Yes, studies have shown that GG interacts with human serum albumin (HSA), the most abundant protein in blood plasma. GG exhibits high reversible binding to HSA, with a small fraction undergoing hydrolysis and covalent binding to the protein. This interaction with HSA influences the degradation and clearance of GG. Interestingly, diazepam, a drug known to bind to a specific site on HSA, selectively inhibits the hydrolysis and covalent binding of GG, providing insights into the binding site on HSA. []
Q3: Does the chemical structure of 1-O-Gemfibrozil-beta-D-glucuronide contribute to its unique behavior?
A3: The structure of GG, specifically its amphiphilic nature (possessing both hydrophilic and hydrophobic parts), plays a role in its behavior. Research has demonstrated that GG can self-assemble into micelles in aqueous solutions above a certain concentration (critical micelle concentration). This micelle formation may explain the concentration-dependent degradation observed with GG and other acyl glucuronides. []
Q4: Are there any known enzymatic interactions with 1-O-Gemfibrozil-beta-D-glucuronide?
A4: Yes, GG has been identified as a mechanism-based inhibitor of cytochrome P450 2C8 (CYP2C8), a key enzyme involved in drug metabolism. Studies using recombinant CYP2C8 and GG showed that GG undergoes benzylic oxidation by CYP2C8, leading to the formation of a reactive intermediate. This intermediate covalently binds to the heme group of CYP2C8, causing irreversible inhibition of the enzyme. This inhibition of CYP2C8 by GG could potentially lead to drug-drug interactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.